

# "5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"

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## Compound of Interest

Compound Name: *5-Phenylisoxazole-4-carboxylic acid*

Cat. No.: *B1591511*

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Phenylisoxazole-4-carboxylic acid**

## Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.<sup>[1]</sup> The **5-phenylisoxazole-4-carboxylic acid** moiety, in particular, represents a versatile scaffold for the development of novel therapeutic agents, such as potent xanthine oxidase inhibitors.<sup>[2]</sup> Its structural rigidity and capacity for diverse chemical modifications make it an attractive building block for drug discovery professionals.

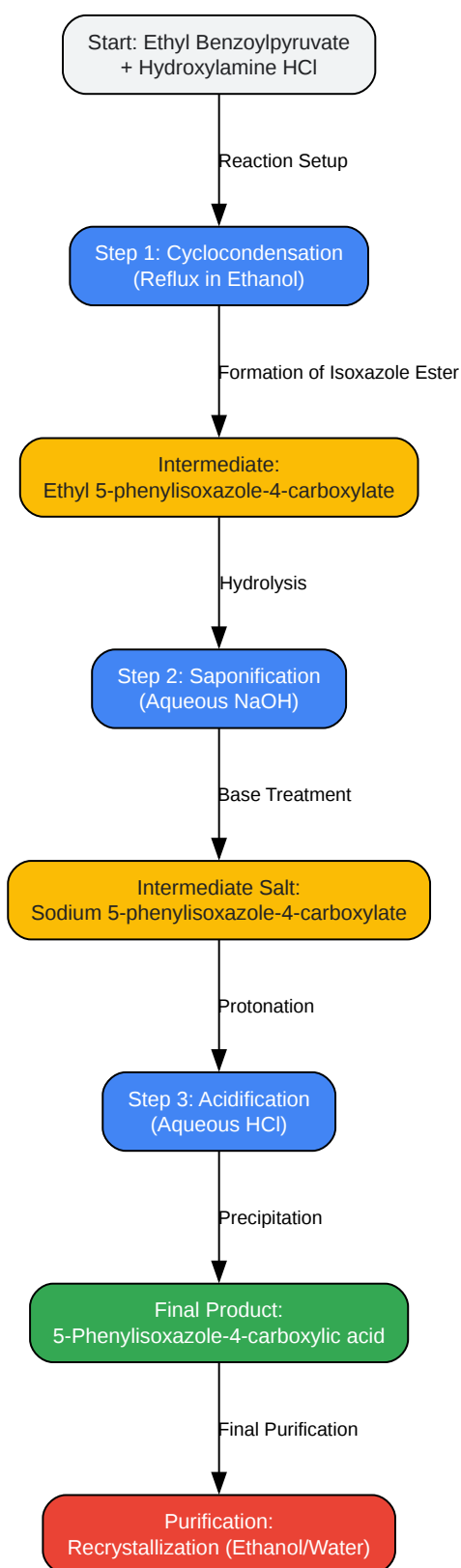
This guide provides a detailed technical overview of a reliable synthetic pathway to **5-phenylisoxazole-4-carboxylic acid** and the comprehensive analytical methods required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a self-validating and reproducible experimental framework.

## Part 1: Synthesis of 5-Phenylisoxazole-4-carboxylic acid

The synthesis of the isoxazole core is most effectively achieved through a cyclocondensation reaction. The chosen pathway involves the reaction of a  $\beta$ -ketoester with hydroxylamine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This method is robust and provides a high degree of regioselectivity.

### Core Chemical Principle: Cyclocondensation

The foundational reaction involves the nucleophilic attack of hydroxylamine on a  $\beta$ -ketoester, specifically ethyl benzoylpyruvate (ethyl 2-oxo-3-phenyl-3-oxopropanoate). Hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen. In this reaction, the more nucleophilic nitrogen atom initiates the attack on one of the carbonyl carbons of the  $\beta$ -ketoester.<sup>[3][4]</sup> This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The final step is a simple ester hydrolysis under basic conditions to yield the desired carboxylic acid.



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Caption: Experimental workflow for the synthesis of **5-Phenylisoxazole-4-carboxylic acid**.

## Detailed Experimental Protocol

### Step 1: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate

- To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
- Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- The crude ethyl 5-phenylisoxazole-4-carboxylate will precipitate as a solid.
- Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.

### Step 2: Hydrolysis to **5-Phenylisoxazole-4-carboxylic acid**

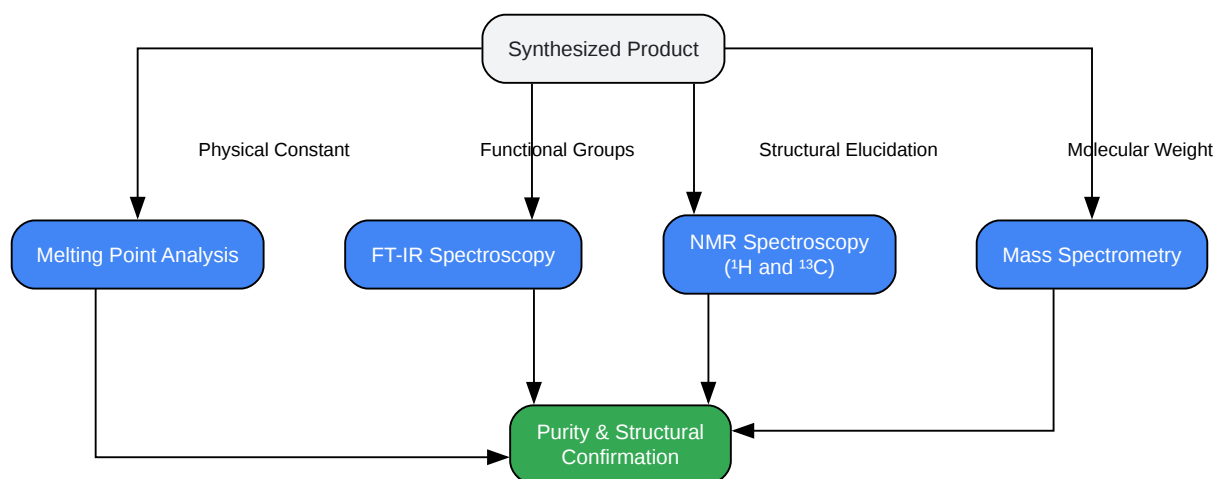
- Suspend the crude ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes).
- Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).<sup>[1]</sup>
- Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 2N hydrochloric acid (HCl). Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate.<sup>[1]</sup>
- Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
- For final purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

## Data Summary: Synthesis

Parameter	Value/Description	Rationale
Starting Material	Ethyl Benzoylpyruvate	A commercially available $\beta$ -ketoester providing the necessary carbon backbone.
Key Reagents	Hydroxylamine HCl, NaOH	Hydroxylamine for ring formation; NaOH for ester hydrolysis.
Solvent	Ethanol, Water	Ethanol is a suitable solvent for the condensation; water is used for hydrolysis and workup.
Temperature	Reflux (Step 1), Room Temp (Step 2)	Heat is required to overcome the activation energy for condensation; hydrolysis proceeds efficiently at RT.
Typical Yield	75-85% (overall)	This two-step process is generally efficient.

## Part 2: Characterization of 5-Phenylisoxazole-4-carboxylic acid

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical and spectroscopic methods.



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Caption: Analytical workflow for the characterization of **5-Phenylisoxazole-4-carboxylic acid**.

## Analytical Methodologies & Expected Results

### 1. Melting Point:

- Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.
- Expected Outcome: The literature melting point for **5-phenylisoxazole-4-carboxylic acid** is 151-155 °C.

### 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
- Expected Peaks:

- $\sim 3300\text{-}2500\text{ cm}^{-1}$  (broad): This is the highly characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.[5]
- $\sim 1760\text{-}1690\text{ cm}^{-1}$  (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[5]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Absorptions in this region are attributed to C=C and C=N stretching vibrations from the phenyl and isoxazole rings, respectively.
- $\sim 1320\text{-}1210\text{ cm}^{-1}$ : C-O stretching vibration of the carboxylic acid.[5]

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1\text{H}$  NMR identifies the chemical environment of protons, while  $^{13}\text{C}$  NMR identifies the chemical environment of carbon atoms.
- Expected  $^1\text{H}$  NMR Signals (in DMSO- $d_6$ ):
  - $\sim 13.0$  ppm (singlet, broad): The acidic proton of the carboxylic acid (COOH).
  - $\sim 8.8\text{-}9.0$  ppm (singlet): The proton on the isoxazole ring (at position 3, if unsubstituted, though in this case it's a quaternary carbon). The proton on the C-H of the isoxazole ring is not present in this specific molecule.
  - $\sim 7.5\text{-}8.0$  ppm (multiplet): Protons of the phenyl group.
- Expected  $^{13}\text{C}$  NMR Signals (in DMSO- $d_6$ ):
  - $\sim 165$  ppm: The carbonyl carbon of the carboxylic acid.
  - $\sim 160\text{-}170$  ppm: Carbons of the isoxazole ring.
  - $\sim 125\text{-}135$  ppm: Carbons of the phenyl group.

### 4. Mass Spectrometry (MS):

- Principle: Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the exact molecular weight of the compound, which provides strong evidence for its elemental composition.
- Expected Outcome: The molecular formula is  $C_{10}H_7NO_3$ , with a molecular weight of 189.17 g/mol. The mass spectrum should show a prominent molecular ion peak ( $M^+$ ) at  $m/z = 189$ .

## Data Summary: Characterization

Technique	Parameter	Expected Result	Significance
Melting Point	Range	151-155 °C	Purity and Identity Confirmation
FT-IR	O-H stretch (acid)	~3300-2500 $cm^{-1}$ (broad)	Confirms Carboxylic Acid Group
	C=O stretch (acid)	~1760-1690 $cm^{-1}$ (strong)	Confirms Carbonyl Group
$^1H$ NMR	COOH proton	~13.0 ppm (broad singlet)	Confirms Carboxylic Acid Proton
	Aromatic protons	~7.5-8.0 ppm (multiplet)	Confirms Phenyl Group
Mass Spec.	Molecular Ion ( $M^+$ )	$m/z = 189$	Confirms Molecular Weight

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